4-Methyl-3-[(methylamino)methyl]aniline
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Overview
Description
4-Methyl-3-[(methylamino)methyl]aniline is an organic compound with the molecular formula C8H12N2. It is a derivative of aniline, characterized by the presence of a methyl group and a methylamino group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various dyes, pigments, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-3-[(methylamino)methyl]aniline can be synthesized through several methods. One common method involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol under mild conditions (60°C) using NaOH as a base .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reduction of nitroarenes followed by methylation. The process typically includes the use of hydrogen gas and a metal catalyst such as palladium or platinum to reduce the nitro group to an amine, followed by methylation using methanol or other methylating agents .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-[(methylamino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-3-[(methylamino)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other organic products.
Mechanism of Action
The mechanism of action of 4-Methyl-3-[(methylamino)methyl]aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the methylamino group can donate electrons to form new bonds.
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with a single methyl group attached to the nitrogen atom.
3-Methylaniline: An aniline derivative with a methyl group attached to the benzene ring.
4-(Trifluoromethyl)-N-methylaniline: An aniline derivative with a trifluoromethyl group and a methyl group attached to the nitrogen atom.
Uniqueness
4-Methyl-3-[(methylamino)methyl]aniline is unique due to the presence of both a methyl group and a methylamino group on the benzene ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
744138-96-3 |
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Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4-methyl-3-(methylaminomethyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6,10H2,1-2H3 |
InChI Key |
BETJQPLVMIOYFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CNC |
Origin of Product |
United States |
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